(S)-3-Amino-4-(4-methoxyphenyl)butanoic acid is a non-proteinogenic amino acid, meaning it is not naturally incorporated into proteins during translation. Its structure is similar to the neurotransmitter γ-aminobutyric acid (GABA), which plays a crucial role in the central nervous system. This structural similarity makes (S)-3-Amino-4-(4-methoxyphenyl)butanoic acid a valuable tool for studying GABAergic systems and developing potential therapeutics targeting these systems [, ].
Several methods have been reported for the synthesis of (S)-3-Amino-4-(4-methoxyphenyl)butanoic acid and its derivatives. A common approach involves the asymmetric synthesis starting from commercially available chiral starting materials. For example, one study utilized trans-4-hydroxy-L-proline as a starting material to synthesize both (R)- and (S)-enantiomers of 4-amino-2-(4-chlorophenyl)butyric acid, which shares a similar structure with (S)-3-Amino-4-(4-methoxyphenyl)butanoic acid []. Another study employed an enantioselective chemo-enzymatic strategy to synthesize a series of glutamate analogues, including (2S,4R)-2-amino-4-(3-(2,2-diphenylethylamino)-3-oxopropyl)pentanedioic acid, which exhibits selective inhibitory activity towards the human excitatory amino acid transporter subtype 2 (EAAT2) []. These studies highlight the versatility of synthetic approaches for generating (S)-3-Amino-4-(4-methoxyphenyl)butanoic acid and its derivatives with desired stereochemistry.
Several studies have analyzed the crystal structures of closely related compounds, providing insights into the structural features that influence their biological activity. For instance, the crystal structure of (1S,2S,4S,5R,6S)-2-Amino-4-[(3-methoxybenzoyl)amino]bicyclo[3.1.0]hexane-2,6-dicarboxylic acid (LY2794193), a potent and selective metabotropic glutamate 3 (mGlu3) receptor agonist, reveals critical binding interactions with residues adjacent to the glutamate binding site []. Another study investigating the crystal structure of racemic IKM-159, an (S)-2-amino-3-(3-hydroxy-5-methyl-4-isoxazolyl)propionic acid (AMPA) receptor antagonist, in complex with the ligand-binding domain of GluA2 demonstrated that the (2R)-enantiomer binds at the glutamate binding site and locks GluA2 in an open conformation, consistent with its antagonistic activity []. These structural analyses highlight the importance of stereochemistry and specific functional group substitutions in influencing the binding and activity of these compounds at their target receptors.
Several studies have investigated the mechanism of action of related compounds, providing insights into the structure-activity relationships that govern their activity. For instance, (S)-3-amino-4-difluoromethylenyl-1-cyclopentanoic acid (CPP-115), a mechanism-based inactivator of GABA aminotransferase (GABA-AT), has demonstrated therapeutic potential in the treatment of cocaine addiction and epilepsy []. Another study revealed that 2-amino-4-(3-hydroxy-5-methylisoxazol-4-yl)butyric acid (homo-AMPA) exhibits specific and potent agonist activity at metabotropic glutamate receptor 6 (mGlu6), suggesting its potential as a tool for studying the pharmacology and physiological role of mGlu6 []. These studies highlight the diverse pharmacological profiles and potential therapeutic applications of compounds structurally related to (S)-3-Amino-4-(4-methoxyphenyl)butanoic acid.
CAS No.:
CAS No.: 126456-06-2
CAS No.: 2134602-45-0
CAS No.: 25394-57-4
CAS No.:
CAS No.: